2-[(2-Bromo-4-methoxyphenoxy)methyl]oxirane
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Overview
Description
2-[(2-Bromo-4-methoxyphenoxy)methyl]oxirane is an organic compound with the molecular formula C11H13BrO3 and a molecular weight of 273.12 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and an oxirane ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromo-4-methoxyphenoxy)methyl]oxirane typically involves the reaction of 2-bromo-4-methoxyphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Bromo-4-methoxyphenoxy)methyl]oxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
2-[(2-Bromo-4-methoxyphenoxy)methyl]oxirane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-[(2-Bromo-4-methoxyphenoxy)methyl]oxirane involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of biomolecules. This reactivity is exploited in various applications, including drug development and chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
2-[(4-Bromo-2-methoxyphenoxy)methyl]-2-methyloxirane: Similar in structure but with different positional isomers.
Methyl 4-bromo-2-methoxybenzoate: Contains a similar bromine and methoxy substitution but lacks the oxirane ring.
Uniqueness
2-[(2-Bromo-4-methoxyphenoxy)methyl]oxirane is unique due to the presence of the oxirane ring, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
68224-02-2 |
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Molecular Formula |
C10H11BrO3 |
Molecular Weight |
259.10 g/mol |
IUPAC Name |
2-[(2-bromo-4-methoxyphenoxy)methyl]oxirane |
InChI |
InChI=1S/C10H11BrO3/c1-12-7-2-3-10(9(11)4-7)14-6-8-5-13-8/h2-4,8H,5-6H2,1H3 |
InChI Key |
GHPRAARVANHPOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC2CO2)Br |
Origin of Product |
United States |
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